molecular formula C36H22Cl3N3 B2890326 6,6'-dichloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine CAS No. 392321-82-3

6,6'-dichloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine

Cat. No.: B2890326
CAS No.: 392321-82-3
M. Wt: 602.94
InChI Key: BXVDOWRWRILUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and phenyl groups attached to a biquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine typically involves multi-step organic reactions. One common approach is the coupling of 4-chlorophenylamine with a dichlorinated biquinoline derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like dimethylformamide (DMF) or toluene are commonly used to dissolve the reactants and provide an appropriate medium for the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and verify the final product’s composition .

Chemical Reactions Analysis

Types of Reactions

6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s application. The pathways involved often include binding to active sites, inhibiting enzyme activity, or inducing conformational changes in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine is unique due to its biquinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22Cl3N3/c37-24-11-15-27(16-12-24)40-36-35(34(23-9-5-2-6-10-23)30-20-26(39)14-18-32(30)42-36)33-21-28(22-7-3-1-4-8-22)29-19-25(38)13-17-31(29)41-33/h1-21H,(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVDOWRWRILUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Cl)N=C4NC6=CC=C(C=C6)Cl)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.